molecular formula C9H8F3NO3 B2894006 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene CAS No. 96308-26-8

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene

Cat. No.: B2894006
CAS No.: 96308-26-8
M. Wt: 235.162
InChI Key: DKPXOGKKLKMSFR-UHFFFAOYSA-N
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Description

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene is an organic compound characterized by the presence of a trifluoroethoxy group, a methyl group, and a nitro group attached to a benzene ring

Scientific Research Applications

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers .

Preparation Methods

The synthesis of 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene typically involves the introduction of the trifluoroethoxy group onto a benzene ring. One common method includes the reaction of 2-methyl-4-nitrophenol with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s overall activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene can be compared with other trifluoroethoxy-substituted compounds, such as:

Properties

IUPAC Name

2-methyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-6-4-7(13(14)15)2-3-8(6)16-5-9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPXOGKKLKMSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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